molecular formula C20H17F2N5O4 B2552793 N-(2,4-difluorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide CAS No. 941995-86-4

N-(2,4-difluorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide

Cat. No. B2552793
CAS RN: 941995-86-4
M. Wt: 429.384
InChI Key: UYWJCPYOXZYWEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide is a useful research compound. Its molecular formula is C20H17F2N5O4 and its molecular weight is 429.384. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Triazine derivatives, including compounds structurally related to N-(2,4-difluorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide, have been studied for their corrosion inhibition properties. Research focusing on synthesized triazine derivatives has demonstrated their efficiency in inhibiting corrosion of N80 steel in acidic mediums. Experimental techniques such as gravimetric measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) have been employed to ascertain their inhibition efficiency, which was found to increase with higher inhibitor concentrations. Theoretical calculations supported by density functional theory (DFT) correlate well with experimental findings, highlighting the potential of triazine derivatives in corrosion prevention applications (Yadav et al., 2015).

Cytotoxic Activity

A series of 3,4-diphenyl-7-(hetero)arylimidazo[2,1-c][1,2,4]triazin-6-amine derivatives have been synthesized and tested for their cytotoxic effects against various cancer cell lines, including human promyelocytic leukemia (HL60), human T lymphoblastic leukemia (MOLT-4), and human breast adenocarcinoma (MCF-7). This research elucidates the structure-activity relationships, revealing that hydroxyl and methoxy groups on the phenyl ring can modulate cytotoxic activity. Some derivatives have shown promising results, particularly against HL60 and MCF-7 cells, suggesting the potential for these compounds in cancer therapy (Akbarzadeh et al., 2015).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[8-(4-methoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N5O4/c1-31-14-5-3-13(4-6-14)25-8-9-26-18(29)19(30)27(24-20(25)26)11-17(28)23-16-7-2-12(21)10-15(16)22/h2-7,10H,8-9,11H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWJCPYOXZYWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide

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